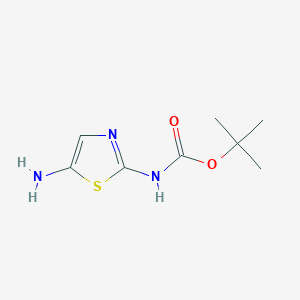![molecular formula C24H20Cl2N4OS B2891043 2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether CAS No. 477858-76-7](/img/structure/B2891043.png)
2,4-Dichlorophenyl 1-(2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups such as dichlorophenyl, pyrrole, thiophene, and pyrazolopyrimidine . These groups are common in many pharmaceuticals and agrochemicals, suggesting potential applications in these areas.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups . Unfortunately, without more specific information, it’s not possible to provide a detailed analysis of its structure.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds related to pyrazole derivatives, showing significant in vitro antimicrobial and higher anticancer activity compared to the reference drug doxorubicin. This implies potential applications in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalysis in Transfer Hydrogenation
Magubane et al. (2017) explored the use of pyrazolyl compounds in catalyzing the transfer hydrogenation of ketones. This research indicates the compound's potential role in chemical synthesis, particularly in facilitating specific types of reduction reactions (Magubane, Alam, Ojwach, & Munro, 2017).
Crystallographic Studies
Rodier, Belaissaoui, Morpain, & Laude (1994) conducted a crystallographic study on a related pyrazole compound. This research contributes to the understanding of molecular structures, which is crucial in drug design and material science (Rodier et al., 1994).
Reactivity with Hydrazines
Mikhed’kina, Bylina, Mel’nik, & Kozhich (2009) explored the reactivity of a similar ethyl pyrazole compound with substituted hydrazines, leading to regioisomeric pyrazoles. This study contributes to organic chemistry, particularly in synthesizing diverse pyrazole-based structures (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Antibacterial Agents
Azab, Youssef, & El-Bordany (2013) synthesized new heterocyclic compounds, including pyrazole derivatives, with potential as antibacterial agents. This highlights the role of such compounds in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Functional Derivatives
Dikusar et al. (2018) investigated the synthesis of functional derivatives from a related ethyl pyridine compound. This research is significant in the field of synthetic organic chemistry, expanding the repertoire of available compounds for various applications (Dikusar et al., 2018).
Computational Studies
Singh, Rawat, & Sahu (2014) conducted a computational study on a pyrrole chalcone derivative, providing insights into the molecular interactions and potential for forming heterocyclic compounds. Such studies are crucial in theoretical chemistry and drug design (Singh, Rawat, & Sahu, 2014).
Lyotropic Liquid Crystal Fabrication
Ma et al. (2010) studied the aggregation behavior of a polyoxyethylene amphiphile in an ionic liquid, contributing to the understanding of liquid crystal formation and its applications in materials science (Ma et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
7-[1-(2,4-dichlorophenoxy)ethyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-14-4-5-15(2)29(14)21-9-11-32-24(21)19-13-23-27-10-8-20(30(23)28-19)16(3)31-22-7-6-17(25)12-18(22)26/h4-13,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGRWJBQRDTLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C(C)OC5=C(C=C(C=C5)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

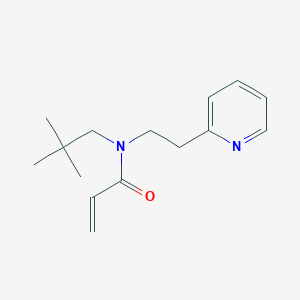
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)



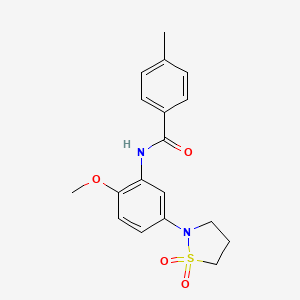
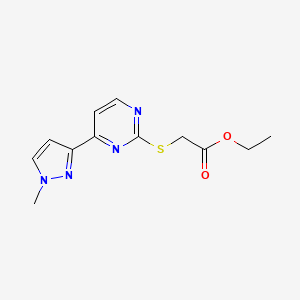
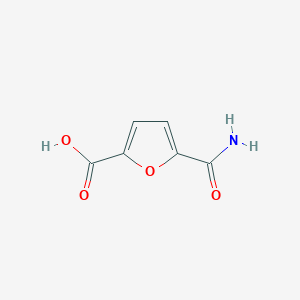

![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)


![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
